1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine
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Overview
Description
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine typically involves the sulfonylation of 3-methylpiperidine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonyl group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-3-methylpiperidine
- 1-((2,5-Dimethylphenyl)sulfonyl)-3-methylpiperidine
- 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)pyrrolidine
Uniqueness
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine is unique due to the combination of its methoxy-dimethylphenyl moiety and the piperidine ring This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Biological Activity
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is C15H23NO3S, with a molecular weight of approximately 299.42 g/mol. The structure includes a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Sulfonyl Chloride : The starting material is typically a sulfonyl chloride derived from 4-methoxy-2,5-dimethylphenol.
- Reaction with Piperidine : The sulfonyl chloride reacts with 3-methylpiperidine in the presence of a base to yield the final product.
- Purification : The compound is purified through recrystallization or chromatographic techniques to ensure high purity for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit the PKC/BRAF/MEK/ERK signaling pathway, which plays a significant role in cancer cell proliferation and survival, particularly in non-small cell lung cancer (NSCLC) models .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative activity .
- In vivo Studies : Animal models have shown that this compound can inhibit tumor growth in xenograft models of lung cancer, suggesting its potential as a therapeutic agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Bruton's Tyrosine Kinase (BTK) : It exhibited notable inhibition of BTK, an important target in B-cell malignancies, with an IC50 value in the nanomolar range .
- Acetylcholinesterase (AChE) : Preliminary studies suggest that it may serve as an AChE inhibitor, which could have implications for treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against NSCLC cells. It reported that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via caspase activation pathways. The study highlighted the potential use of this compound in combination therapies for enhanced anticancer effects.
Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition profile of various piperidine derivatives, including our compound. It was found to effectively inhibit urease and showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests broader pharmacological potential beyond oncology .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound | Target Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | BTK Inhibition | ~0.007 | Potent against B-cell malignancies |
Sulfonamide Derivative | Antibacterial | 10-20 | Moderate activity against specific bacteria |
Piperidine Derivative | Anticancer | ~0.15 | Effective in various cancer models |
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-6-5-7-16(10-11)20(17,18)15-9-12(2)14(19-4)8-13(15)3/h8-9,11H,5-7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZKXGAQMHBKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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